2-iso-Butoxy-5-methylbenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(2-methylpropoxy)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)7-15-11-5-4-9(3)6-10(11)12(13)14/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDMALFRXFBZJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iso Butoxy 5 Methylbenzoyl Chloride and Its Precursors
Transformation of 2-iso-Butoxy-5-methylbenzoic Acid to its Acyl Chloride
Comparative Analysis of Synthetic Routes and Methodological Efficiencies
The efficiency of the synthesis of 2-iso-butoxy-5-methylbenzoyl chloride is highly dependent on the choices made in both the precursor synthesis and the final chlorination step.
Precursor Synthesis: Direct Alkylation vs. Protection-Deprotection
The synthesis of 2-iso-butoxy-5-methylbenzoic acid from 2-hydroxy-5-methylbenzoic acid can be performed directly or via a protection strategy.
Direct Alkylation: This involves treating 2-hydroxy-5-methylbenzoic acid with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. The base deprotonates both the phenolic hydroxyl and the carboxylic acid groups. While seemingly more direct, this method can lead to a mixture of products, including the desired ether-acid, the ester-phenol, and the ether-ester, making purification challenging.
Final Chlorination Step: Comparison of Chlorinating Agents
The conversion of 2-iso-butoxy-5-methylbenzoic acid to its acyl chloride is a critical final step. The choice of chlorinating agent affects the reaction conditions, byproducts, and ease of purification.
Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying purification. The reaction can often be performed neat or with a high-boiling inert solvent.
Oxalyl Chloride ((COCl)₂): This reagent is typically more reactive than thionyl chloride and allows for milder reaction conditions. The byproducts are all gaseous (CO, CO₂, HCl), which also simplifies workup. However, oxalyl chloride is more expensive and moisture-sensitive than thionyl chloride.
Phosphorus Pentachloride (PCl₅): This is a powerful chlorinating agent, but it produces a solid byproduct, phosphorus oxychloride (POCl₃), which has a high boiling point and can complicate the purification of the desired benzoyl chloride.
The following table provides a comparative overview of these synthetic considerations.
Interactive Data Table: Comparison of Synthetic Routes
| Stage | Method | Reagents | Advantages | Disadvantages | Typical Yield |
| Precursor Synthesis | Direct Alkylation | 2-hydroxy-5-methylbenzoic acid, isobutyl halide, strong base | Fewer steps | Mixture of products, difficult purification | Moderate |
| Precursor Synthesis | Protection-Deprotection | 2-hydroxy-5-methylbenzoic acid, ethanol, H₂SO₄; then isobutyl halide, base; then NaOH/H₂O | High selectivity, clean product, easier purification | More steps involved | High nih.gov |
| Final Chlorination | Thionyl Chloride | 2-iso-butoxy-5-methylbenzoic acid, SOCl₂ | Cost-effective, gaseous byproducts simplify purification | Harsher conditions may be needed | High |
| Final Chlorination | Oxalyl Chloride | 2-iso-butoxy-5-methylbenzoic acid, (COCl)₂ | Mild conditions, all gaseous byproducts | Higher cost, moisture sensitive | Very High |
| Final Chlorination | Phosphorus Pentachloride | 2-iso-butoxy-5-methylbenzoic acid, PCl₅ | Highly reactive | Solid byproduct (POCl₃) complicates purification | High |
Scalable Synthesis Approaches for Research and Development
For research and development purposes, a synthetic route must be not only efficient but also robust, safe, and scalable.
For the synthesis of the precursor, 2-iso-butoxy-5-methylbenzoic acid, the protection-deprotection strategy is generally more suitable for scaling up. nist.gov Despite having more steps, the clear separation and purification of intermediates lead to a more reliable and reproducible process, which is critical for larger batches. The starting materials—p-cresotinic acid, ethanol, and isobutyl halides—are readily available bulk chemicals.
For the final chlorination step, thionyl chloride is often the reagent of choice for industrial and large-scale laboratory synthesis. Its low cost and the volatile nature of its byproducts are significant advantages. Scaled-up reactions would require a well-ventilated reaction system equipped with a scrubber to neutralize the acidic off-gases (HCl and SO₂). The reaction can be run without a solvent, which simplifies downstream processing by eliminating the need for solvent removal and recovery. Purification is typically achieved through vacuum distillation, a standard and scalable technique. patsnap.com
Reactivity Profiles and Mechanistic Investigations of 2 Iso Butoxy 5 Methylbenzoyl Chloride
Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)
Catalytic Systems for Enhanced Reaction Efficiency
While specific catalytic systems exclusively developed for 2-iso-butoxy-5-methylbenzoyl chloride are not extensively documented, the general principles of acyl chloride chemistry allow for the prediction of effective catalytic approaches. The reactivity of acyl chlorides is often enhanced and directed by the use of catalysts in a variety of transformations, such as Friedel-Crafts acylation, esterification, and cross-coupling reactions.
For instance, in Friedel-Crafts acylations, Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂) are commonly employed to increase the electrophilicity of the acyl chloride, facilitating the attack on an aromatic substrate. The bulky 2-iso-butoxy group in the target molecule might necessitate the use of milder or sterically less demanding Lewis acids to control regioselectivity and prevent unwanted side reactions.
In esterification and amidation reactions, nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or N-methylimidazole (NMI) are known to significantly accelerate the rate of reaction. These catalysts operate by forming a highly reactive acyl-pyridinium or acyl-imidazolium intermediate, which is more susceptible to nucleophilic attack by alcohols or amines.
The efficiency of these catalytic systems can be influenced by various factors as outlined in the table below.
| Catalyst Type | Typical Reactions | Factors Influencing Efficiency |
| Lewis Acids (e.g., AlCl₃, FeCl₃) | Friedel-Crafts Acylation | Steric hindrance from the 2-iso-butoxy group, solvent polarity, reaction temperature. |
| Nucleophilic Catalysts (e.g., DMAP) | Esterification, Amidation | Strength of the nucleophile, solvent, leaving group ability. |
| Transition Metal Catalysts | Cross-Coupling Reactions | Choice of metal and ligand, substrate scope, reaction conditions. |
Reduction Chemistry
The reduction of this compound can lead to the formation of either the corresponding aldehyde (2-iso-butoxy-5-methylbenzaldehyde) or the alcohol ( (2-iso-butoxy-5-methylphenyl)methanol), depending on the choice of reducing agent and reaction conditions.
Selective Reduction to Aldehydes and Alcohols
The partial reduction of an acyl chloride to an aldehyde is a delicate transformation that requires the use of a mild and controlled reducing agent to prevent over-reduction to the primary alcohol. A common method for this conversion is the Rosenmund reduction, which employs hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline).
Alternatively, bulky metal hydride reagents can achieve this selective reduction. Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is a sterically hindered reducing agent that can effectively reduce acyl chlorides to aldehydes at low temperatures. chemistrysteps.com The bulky nature of this reagent prevents the further reduction of the initially formed aldehyde.
For the complete reduction to the primary alcohol, more powerful reducing agents are necessary. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that readily converts acyl chlorides to primary alcohols. chemistrysteps.com Sodium borohydride (B1222165) (NaBH₄), while generally less reactive than LiAlH₄, can also be used for this transformation, often requiring harsher conditions or the use of activating agents. chemistrysteps.com
Mechanistic Aspects of Hydride Reductions
The mechanism of hydride reduction of acyl chlorides involves a nucleophilic acyl substitution. dalalinstitute.com The reaction commences with the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the benzoyl chloride. This addition forms a tetrahedral intermediate.
In the case of reduction to the aldehyde, this intermediate collapses, expelling the chloride ion as a leaving group, to yield the aldehyde. The steric hindrance of reagents like LiAl(O-t-Bu)₃H prevents a second hydride addition to the aldehyde. chemistrysteps.com
When a strong reducing agent like LiAlH₄ is used, the initially formed aldehyde is immediately subjected to a second nucleophilic attack by a hydride ion. dalalinstitute.com This results in the formation of an alkoxide intermediate, which upon acidic or aqueous workup, is protonated to give the final primary alcohol.
Rearrangement Reactions and Tandem Processes Initiated by this compound
While specific rearrangement or tandem reactions initiated by this compound are not prominently reported, its structure suggests potential for such transformations under specific conditions. Acyl chlorides can participate in reactions that, when coupled with other processes, lead to complex molecular architectures in a single operation. For instance, an intramolecular Friedel-Crafts acylation could potentially be designed if a suitable aromatic ring is present elsewhere in the molecule, leading to cyclic ketones.
Kinetic and Thermodynamic Studies of Reaction Mechanisms
Elucidation of Rate-Determining Steps and Transition State Characteristics
The substituents on the benzene (B151609) ring of this compound would influence the transition state characteristics. The electron-donating methyl group would tend to stabilize a positive charge buildup on the carbonyl carbon in the transition state, potentially accelerating reactions with electron-demanding steps. Conversely, the bulky ortho-iso-butoxy group would exert a significant steric effect, potentially hindering the approach of nucleophiles and thus slowing down the reaction rate. The nature of the solvent would also play a crucial role in stabilizing the transition state.
Influence of Electronic and Steric Effects of Substituents on Reactivity
The reactivity of benzoyl chlorides is profoundly influenced by the nature and position of substituents on the aromatic ring. In this compound, both the iso-butoxy and methyl groups are electron-donating. The iso-butoxy group, an alkoxy group, is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation.
The net effect of these substituents is an increase in electron density at the carbonyl carbon, which would be expected to decrease its electrophilicity and thus its reactivity towards nucleophiles compared to unsubstituted benzoyl chloride. However, the position of these groups introduces significant steric factors.
The ortho iso-butoxy group, in particular, exerts a considerable steric hindrance around the carbonyl center. This steric congestion can impede the approach of nucleophiles, potentially slowing down reactions that proceed via a direct nucleophilic attack on the carbonyl carbon (an addition-elimination mechanism).
Conversely, the electron-donating nature of the substituents can stabilize a positive charge on the carbonyl carbon, potentially favoring a dissociative mechanism (SN1-type) where the chloride ion departs to form an acylium ion intermediate, especially in polar, non-nucleophilic solvents. nih.govresearchgate.net The stability of this acylium ion would be enhanced by the electron-donating iso-butoxy and methyl groups.
Therefore, a delicate balance between electronic and steric effects governs the reactivity of this compound. While electronic effects might suggest a stabilization of a cationic intermediate, steric hindrance could retard associative pathways.
Table 1: Predicted Relative Reactivity of Substituted Benzoyl Chlorides
| Compound | Electronic Effect of Substituents | Steric Hindrance | Predicted Relative Reactivity |
|---|---|---|---|
| Benzoyl chloride | - | Low | Baseline |
| 4-Methylbenzoyl chloride | +I (weak) | Low | Slightly higher than baseline |
| 4-Methoxybenzoyl chloride | +R, -I | Low | Higher than baseline |
| This compound | +R, -I (strong); +I (weak) | High | Lower than 4-methoxybenzoyl chloride due to steric hindrance |
Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent plays a critical role in dictating the reaction pathway and selectivity for reactions involving benzoyl chlorides. nih.govresearchgate.net The mechanism can range from a bimolecular nucleophilic acyl substitution (addition-elimination) to a unimolecular dissociation to an acylium ion (SN1-like).
In polar, nucleophilic solvents such as water, alcohols, or amines, the reaction is likely to proceed via a conventional addition-elimination pathway. The solvent molecules themselves act as nucleophiles, attacking the carbonyl carbon. However, the steric bulk of the ortho-iso-butoxy group in this compound could disfavor this pathway compared to less hindered benzoyl chlorides.
In polar, weakly nucleophilic solvents, such as fluorinated alcohols (e.g., hexafluoroisopropanol) or formic acid, the SN1-like pathway becomes more probable. nih.govresearchgate.net These solvents are effective at stabilizing ionic intermediates through their high ionizing power but are poor nucleophiles. For this compound, the electron-donating substituents would stabilize the resulting acylium ion, making this pathway more accessible.
Nonpolar, aprotic solvents like hexane (B92381) or toluene (B28343) would generally lead to slower reaction rates for both pathways. In such solvents, the reaction is more likely to be sensitive to the specific nucleophile used and less influenced by the solvent itself.
The interplay between the substrate's inherent properties and the solvent's characteristics can be summarized as follows:
Table 2: Influence of Solvent on the Reaction Mechanism of this compound
| Solvent Type | Polarity | Nucleophilicity | Likely Dominant Mechanism | Expected Relative Rate |
|---|---|---|---|---|
| Water, Methanol | High | High | Addition-Elimination | Fast |
| Acetic Acid | High | Moderate | Mixed / Addition-Elimination | Moderate |
| Hexafluoroisopropanol (HFIP) | High | Low | SN1-like (via acylium ion) | Fast |
| Acetonitrile | High | Low | SN1-like or slow Addition-Elimination | Slow to Moderate |
| Dichloromethane (B109758) | Moderate | Low | Dependent on nucleophile | Slow |
Applications of 2 Iso Butoxy 5 Methylbenzoyl Chloride in Advanced Organic Synthesis
Construction of Diverse Heterocyclic Systems
The benzoyl chloride functional group is a cornerstone in the synthesis of numerous heterocyclic frameworks. The specific substituents on 2-iso-Butoxy-5-methylbenzoyl chloride make it an interesting reagent for creating tailored heterocyclic systems.
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. nih.gov The reactivity of this compound makes it a suitable precursor for several important classes of these compounds.
Quinazolines: A well-established route to quinazoline (B50416) derivatives involves the acylation of 2-aminothiobenzamides with substituted benzoyl chlorides. nih.gov The resulting 2-benzoylaminothiobenzamides can then undergo base-catalyzed ring closure to yield the corresponding quinazoline-4-thiones. nih.gov In this context, this compound can serve as the acylating agent, leading to the formation of a quinazoline ring bearing a 2-(2-isobutoxy-5-methylphenyl) substituent. The isobutoxy and methyl groups on this substituent would modulate the pharmacological profile of the resulting molecule. This approach is supported by syntheses of related quinazolinones that start from similar alkoxybenzoic acids, such as 2-methoxybenzoic acid. nih.gov
| Starting Materials | Intermediate | Final Product | Key Reaction Steps |
|---|---|---|---|
| This compound + 2-Aminothiobenzamide | N-(2-thiocarbamoylphenyl)-2-isobutoxy-5-methylbenzamide | 2-(2-isobutoxy-5-methylphenyl)quinazoline-4(3H)-thione | 1. Acylation in acetone. 2. Base-catalyzed cyclization (e.g., NaOMe). nih.gov |
Pyrazoles: While direct cyclization with this compound is less common, it serves as an excellent starting material for producing key pyrazole (B372694) precursors. A classic pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov this compound can be used in a Claisen condensation reaction with a suitable ketone (e.g., acetophenone) to synthesize the required 1,3-diketone intermediate. Subsequent reaction with hydrazine hydrate (B1144303) would yield a highly substituted pyrazole, where the phenyl group attached to the pyrazole core is decorated with the 2-isobutoxy and 5-methyl pattern. This indirect strategy allows for the incorporation of the specific substitution pattern into the final heterocyclic product.
Benzodiazepines: Many synthetic routes to the medicinally important 1,4-benzodiazepine (B1214927) scaffold rely on 2-aminobenzophenones as key precursors. wum.edu.pl These intermediates are commonly synthesized via the Friedel-Crafts acylation of anilines. wum.edu.pl this compound is a suitable acylating agent for this transformation. For instance, its reaction with aniline (B41778) in the presence of a Lewis acid catalyst would produce 2-amino-2'-isobutoxy-5'-methylbenzophenone. This intermediate contains the necessary functionalities for subsequent cyclization with an amino acid derivative or other reagents to form the seven-membered benzodiazepine (B76468) ring. The nature of the substituents on the benzoyl group can influence the properties and biological activity of the resulting benzodiazepine drug candidates. wum.edu.pl
The construction of oxygen-containing heterocycles can also be initiated by the acylation capabilities of this compound. scilit.com Although direct examples for spirolactone synthesis are not prevalent, a plausible pathway can be proposed based on established reactivity. The synthesis could begin with the acylation of a cyclic ketone enolate with this compound to form a β-dicarbonyl intermediate. This intermediate could then be subjected to a sequence of reactions, such as reduction of one carbonyl group to a hydroxyl, followed by an intramolecular cyclization (lactonization) under appropriate conditions. The steric bulk of the ortho-isobutoxy group could play a crucial role in directing the stereochemical outcome of subsequent transformations, potentially offering a handle for controlling the geometry of the spirocyclic center.
The creation of fused heterocyclic systems often involves the sequential formation of rings where one reaction sets the stage for the next. Research has shown that substituted benzoyl chlorides can react with 2-methyl-substituted heterocycles, such as 2-methylbenzothiazole, in the presence of a base to form (Z)-2-(heterocyclic)-1-phenylvinyl benzoates. scilit.comresearchgate.net These vinyl benzoates are versatile intermediates which, after hydrolysis to their keto-enol tautomers, can be reacted with di-acid chlorides to construct fused-ring pyridinone derivatives. scilit.com Applying this methodology, this compound could be used to generate a vinyl benzoate (B1203000) intermediate, which then serves as the foundation for building a fused polycyclic system where the 2-isobutoxy-5-methylphenyl moiety is a key component.
| Step 1 Reactants | Step 1 Product | Step 2 Reactants | Final Fused Product |
|---|---|---|---|
| This compound + 2-Methylbenzothiazole | (Z)-2-(Benzothiazol-2-yl)-1-(2-isobutoxy-5-methylphenyl)vinyl 2-isobutoxy-5-methylbenzoate | Hydrolyzed Intermediate + Di-acid chloride (e.g., 2,2-dimethylmalonyl chloride) | 4-(2-isobutoxy-5-methylbenzoyl)-2,2-dimethyl-1H-benzo acs.orgnih.govthiazolo[3,2-a]pyridinedione derivative |
Role as a Versatile Synthetic Intermediate for Complex Molecules
Beyond its direct use in heterocycle synthesis, this compound can function as a crucial intermediate for preparing other valuable chemical entities, such as chiral auxiliaries, ligands, and precursors for advanced materials.
In asymmetric catalysis, chiral ligands are essential for controlling the stereochemical outcome of a reaction. chemscene.com These ligands often consist of a chiral scaffold modified with various functional groups to tune their steric and electronic properties. acs.org The benzoyl group is frequently used as a robust N-protecting group for amino acids, which are themselves common chiral ligands. acs.org
This compound can be used to acylate a chiral amine, alcohol, or amino acid. The resulting benzoyl-containing molecule could then act as a chiral auxiliary or ligand. The 2-isobutoxy and 5-methyl substituents would create a specific chiral pocket around a metal center, potentially enhancing enantioselectivity in catalytic processes like asymmetric hydrogenation or C-H activation. acs.orgnih.gov For example, new ligands based on binaphthyl scaffolds (e.g., NOBIN) have been shown to be highly effective in palladium-catalyzed reactions, and their performance is directly related to the acyl group attached to the amine. acs.org The unique substitution of this compound offers a tool to create novel, highly tailored ligands for such applications.
The properties of functional materials are intrinsically linked to the structure of their molecular components. Substituted benzoic acids and their derivatives are foundational building blocks for a range of materials. A direct application for the corresponding carboxylic acid, 2-propoxy-5-methylbenzoic acid, has been reported in the development of improved dental cements, highlighting its utility as a specialty chemical. nih.gov
The this compound molecule possesses features that make it an attractive precursor for more advanced functional materials. The bulky, flexible isobutoxy group can enhance solubility in organic solvents and influence packing in the solid state, a key parameter for organic electronics and liquid crystals. The electron-donating nature of the alkoxy and methyl groups modifies the electronic properties of the aromatic ring, which could be exploited in the design of organic dyes, polymers with specific conductive or optical properties, or as ligands for creating metal-organic frameworks (MOFs).
Incorporation into Multi-Component Reaction Sequences
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools for drug discovery and materials science. The electrophilic nature of the acyl chloride in this compound makes it a prime candidate for incorporation into several named MCRs.
One of the most prominent isocyanide-based MCRs is the Ugi four-component reaction (U-4CR) . nih.govnih.govacs.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govnih.gov While a carboxylic acid is the standard acidic component, the high reactivity of acyl chlorides allows for their use as an alternative. In this context, this compound could react with an amine to in situ generate the corresponding amide, which could then participate in the Ugi reaction. Alternatively, it can be used to acylate the Ugi adduct, introducing further diversity. frontiersin.org The Ugi reaction is a cornerstone in the generation of peptide-like scaffolds, or peptoids, and the inclusion of the 2-iso-butoxy-5-methylbenzoyl moiety would impart specific lipophilic and aromatic characteristics to the resulting molecules. nih.gov
Another significant MCR where this compound could be employed is the Passerini three-component reaction . wikipedia.orgorganic-chemistry.org This reaction combines a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org Research has demonstrated a formal Passerini-type reaction where acyl chlorides can act as aldehyde partners after being converted into acylphosphonates. thieme-connect.comthieme-connect.com This opens a pathway for this compound to be integrated into this versatile reaction, leading to the formation of complex ester and amide functionalities in a single step. The Passerini reaction is particularly valuable for creating depsipeptides, and post-reaction modifications can lead to various heterocyclic structures. wikipedia.org
The Biginelli reaction , a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is another area of potential application. wikipedia.orgnih.gov While not a direct reactant, this compound could be used to create a more complex β-ketoester starting material through acylation of a suitable enolate. For instance, ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate has been used in a Biginelli reaction, showcasing the integration of a benzoyl moiety into one of the starting components. eco-vector.com This approach would allow for the synthesis of highly substituted dihydropyrimidinones, a scaffold of significant pharmaceutical interest. wikipedia.org
The following table illustrates a hypothetical Ugi-type reaction incorporating a derivative of this compound to showcase the potential for generating diverse structures.
| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Component 4 (Acid) | Hypothetical Product |
| Aniline | Benzaldehyde | Cyclohexyl isocyanide | 2-iso-Butoxy-5-methylbenzoic acid | N-Cyclohexyl-2-(2-(2-isobutoxy-5-methylbenzamido)-2-phenylacetamido)benzamide |
| Benzylamine | Isobutyraldehyde | tert-Butyl isocyanide | 2-iso-Butoxy-5-methylbenzoic acid | N-(tert-Butyl)-2-(2-isobutoxy-5-methylbenzamido)-3-methylbutanamido-N-benzylcarboxamide |
| Piperidine | Formaldehyde | Benzyl (B1604629) isocyanide | 2-iso-Butoxy-5-methylbenzoic acid | N-Benzyl-2-(2-isobutoxy-5-methylbenzamido)piperidine-1-carboxamide |
Development of Chemical Libraries for High-Throughput Screening in Academic Settings
The generation of chemical libraries for high-throughput screening (HTS) is a critical endeavor in academic research to identify novel bioactive molecules. Diversity-oriented synthesis (DOS) is a strategy employed to create structurally diverse small molecules from a common starting point. nih.gov this compound is an excellent reagent for such purposes due to its ability to readily react with a wide range of nucleophiles, thereby introducing the 2-iso-butoxy-5-methylbenzoyl scaffold into a library of compounds.
In an academic setting, a common approach to library synthesis involves the parallel acylation of a collection of amines or alcohols. By reacting this compound with a diverse set of commercially available amines (e.g., primary, secondary, aliphatic, aromatic, and heterocyclic), a library of amides can be rapidly synthesized. tandfonline.com This process is often facilitated by the Schotten-Baumann reaction conditions, where the reaction is performed in a two-phase system of water and an organic solvent with a base to neutralize the HCl byproduct. youtube.com
Similarly, a library of esters can be generated by reacting the acyl chloride with a diverse panel of alcohols. sciencemadness.org These reactions are typically high-yielding and can be performed in parallel in multi-well plates, making the process amenable to automated or semi-automated synthesis platforms often found in academic HTS centers.
A representative workflow for generating a chemical library using this compound in an academic lab could involve the following steps:
Scaffold Selection: A core scaffold with multiple points for diversification is chosen (e.g., a di-amine or an amino alcohol).
Library Design: A set of diverse building blocks (amines, alcohols) is selected to react with this compound.
Parallel Synthesis: The reactions are carried out in a parallel format (e.g., 96-well plates). This compound in a suitable solvent is added to each well containing a different amine or alcohol and a base.
Work-up and Purification: The reactions are quenched, and the products are purified, often using automated parallel purification systems.
Compound Characterization and Archiving: The purity and identity of the library members are confirmed, and the compounds are stored for future screening.
The table below provides examples of potential library members synthesized from this compound and a selection of diverse amines.
| Amine Substrate | Resulting Amide Product Name |
| 4-Fluoroaniline | N-(4-fluorophenyl)-2-isobutoxy-5-methylbenzamide |
| Cyclohexylamine | N-cyclohexyl-2-isobutoxy-5-methylbenzamide |
| Morpholine | (2-isobutoxy-5-methylphenyl)(morpholino)methanone |
| Pyrrolidine | (2-isobutoxy-5-methylphenyl)(pyrrolidin-1-yl)methanone |
| Benzylamine | N-benzyl-2-isobutoxy-5-methylbenzamide |
The resulting library of amides and esters, featuring the constant 2-iso-butoxy-5-methylbenzoyl moiety and a variable region from the amine or alcohol, can then be screened against a variety of biological targets to identify potential lead compounds for drug development or as chemical probes to investigate biological pathways.
Advanced Methodologies and Catalytic Approaches Utilizing 2 Iso Butoxy 5 Methylbenzoyl Chloride
Transition Metal Catalysis in Acylation and Cross-Coupling Reactions
Transition metal catalysis provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and acyl chlorides are excellent electrophilic partners in these transformations. The application of these methods to molecules like 2-iso-butoxy-5-methylbenzoyl chloride can lead to the synthesis of complex ketones and other derivatives.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. For instance, the palladium-catalyzed coupling of benzyl (B1604629) chlorides with acyl chlorides in the presence of zinc powder has been explored for the synthesis of benzyl ketones. google.com Although sometimes associated with low yields, this method highlights the potential for forming C(sp²)-C(sp³) bonds. google.com A more developed approach involves the decarbonylative cross-coupling of acyl chlorides, which can be extended to various substrates. orgsyn.org In a palladium-catalyzed reaction, an acid chloride can add across a strained unsaturated carbon-carbon bond, demonstrating the versatility of these reagents beyond simple acylation. orgsyn.org
Research on the palladium-catalyzed reaction of aromatic acyl chlorides with epoxides has shown that the choice of transition metal can influence regioselectivity, suggesting the metal's participation in the ring-opening step. snnu.edu.cn Furthermore, the development of highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has enabled the α-arylation of ketones with a wide range of aryl halides and, by extension, could be applicable to acyl chlorides. beilstein-journals.org These systems demonstrate high functional group tolerance. beilstein-journals.org While primary alkyl halides are common coupling partners, recent advancements have expanded the scope to include secondary alkyl halides, broadening the range of potential products. nih.gov
Below is a table summarizing representative transition metal-catalyzed reactions involving benzoyl chloride derivatives, which could be adapted for this compound.
| Catalyst System | Reactants | Product Type | Key Findings |
| Pd/Zinc powder | Benzyl chloride, Benzoyl chloride | Benzyl phenyl ketone | Demonstrates C-C bond formation, though yields can be low. google.com |
| Palladium catalyst | Acyl chloride, Norbornadiene | Substituted norbornene | Adds the acyl and aryl/alkenyl group across a C=C bond. orgsyn.org |
| Pd(dba)₂ / X-Phos | Aryl bromide, Aniline (B41778) | N-Arylaniline | Highly efficient amination with broad substrate scope. Applicable to related couplings. uni-muenchen.de |
| Ruthenium catalyst | Aromatic acyl chloride, Epoxide | Chloroester | Demonstrates metal-dependent regioselectivity in epoxide ring-opening. snnu.edu.cn |
Photocatalysis in C-H Functionalization and Derivatization
Visible-light photocatalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. beilstein-journals.org This approach is well-suited for C-H functionalization, offering a direct way to form new bonds without pre-functionalization of the substrate. beilstein-journals.orgliverpool.ac.ukbeilstein-journals.org Acyl chlorides like this compound can serve as precursors to acyl radicals, which can then participate in a variety of coupling reactions.
The combination of photocatalysis with transition metal catalysis, known as dual catalysis, has proven to be a particularly powerful strategy. beilstein-journals.org For instance, the C2-acylation of indoles with aldehydes has been achieved through a synergistic palladium/photoredox catalytic system. beilstein-journals.org In this process, the photocatalyst generates an acyl radical from the aldehyde, which is then intercepted by a palladacycle intermediate formed via C-H activation of the indole. beilstein-journals.org A similar strategy could be envisioned where the acyl radical is generated from this compound.
Direct photoredox-catalyzed reactions of benzyl chlorides have also been demonstrated. A cooperative system using zirconocene (B1252598) and a photoredox catalyst can facilitate the reductive homocoupling of benzyl chlorides under mild conditions. liverpool.ac.uk Furthermore, photocatalysis can be used for the direct activation of benzylic C-H bonds for C-O bond formation. researchgate.net These methods highlight the potential to functionalize not only the acyl chloride group but also the methyl group on the benzene (B151609) ring of the target compound through photoredox catalysis.
| Photocatalyst | Reaction Type | Substrates | Key Features |
| Iridium complex / Palladium catalyst | C2-Acylation of Indoles | Indoles, Aldehydes | Dual catalytic system for C-H functionalization. beilstein-journals.org |
| Tetrabutylammonium decatungstate (TBADT) / Nickel catalyst | Acyl C-H Benzylation | Aldehydes, Benzyl chlorides | Generates acyl radicals via hydrogen atom transfer (HAT). researchgate.net |
| 1,4-Dicyanonaphthalene (DCN) | Benzylic C-H Oxygenation | Alkylarenes, Water/Alcohols | Direct activation of benzylic C-H bonds for C-O bond formation. researchgate.net |
| Zirconocene / Iridium complex | Reductive Homocoupling | Benzyl chlorides | Promotes C-Cl bond cleavage under mild conditions. liverpool.ac.uk |
Flow Chemistry and Continuous Processing for Efficient and Sustainable Synthesis
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for automation and scalability. rsc.orgresearchgate.net The synthesis of ketones from the reaction of organometallic reagents with acyl chlorides is a prime example where flow chemistry provides significant benefits.
The reaction of highly reactive organolithium reagents with acyl chlorides often leads to over-addition in batch reactors, forming tertiary alcohols as byproducts. By using a continuous flow reactor, the stoichiometry and mixing can be precisely controlled, minimizing the formation of the undesired alcohol and affording the ketone in high yield. ubinkim.com This has been demonstrated for the synthesis of various diaryl ketones. rsc.orgrsc.org An efficient continuous flow synthesis of diaryl ketones has been achieved by coupling aryl Grignard reagents with acyl chlorides in the eco-friendly solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) at ambient temperature. rsc.orgrsc.org This approach allows for the safe and on-demand generation of the product with high productivity. rsc.orgrsc.org
Flow chemistry is also well-suited for multi-step syntheses, where intermediates are generated and used in subsequent steps without isolation. nih.govmdpi.com This "telescoped" approach can significantly reduce reaction times and waste generation. For example, the synthesis of the active pharmaceutical ingredient ibuprofen (B1674241) has been demonstrated in a continuous flow process involving a Friedel-Crafts acylation followed by a 1,2-aryl migration. mdpi.com Such integrated flow systems could be designed for the multi-step transformation of this compound into more complex target molecules. unimi.it
| Flow Reactor Setup | Reaction | Reactants | Advantages of Flow Chemistry |
| Microfluidic reactor | Ketone Synthesis | Organolithium reagents, Acyl chlorides | Minimizes over-addition, high yields of ketones, short residence times. ubinkim.com |
| Plug flow reactor | Ketone Synthesis | Aryl Grignard reagents, Acyl chlorides | Use of green solvent (2-MeTHF), mild conditions, scalable. rsc.orgrsc.org |
| Multi-step flow system | API Synthesis (e.g., Ibuprofen) | Isobutylbenzene, Propionic anhydride | Integration of multiple reaction steps without isolation of intermediates. mdpi.com |
| Packed-bed reactor | Preparation of Benzylic Organometallics | Alkylarenes, (2-Ethylhexyl)sodium | On-demand generation and use of highly reactive organometallic reagents. nih.gov |
Application of Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. skpharmteco.com When applied to reactions involving this compound, these principles can lead to more sustainable and environmentally friendly synthetic routes.
A key aspect of green chemistry is the use of safer solvents. skpharmteco.com Many traditional acylation reactions use chlorinated solvents, which are toxic and environmentally harmful. The development of protocols that use greener solvents, such as 2-methyltetrahydrofuran (2-MeTHF), water, or even solvent-free conditions, is a significant advancement. rsc.orgrsc.orgorgsyn.org For example, the continuous flow synthesis of diaryl ketones from acyl chlorides has been successfully performed in 2-MeTHF, a bio-derived solvent. rsc.orgrsc.org
Another principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones to improve atom economy and reduce waste. The transition metal- and organo-catalyzed reactions discussed in the previous sections are excellent examples of this principle in action. beilstein-journals.orgbeilstein-journals.org For instance, TMEDA-promoted acylation of alcohols with benzoyl chloride can proceed rapidly at low temperatures with only a catalytic amount of the amine promoter. organic-chemistry.org
Furthermore, developing synthetic methods that are more energy-efficient is a central goal of green chemistry. Photocatalysis, which utilizes visible light as an energy source, and flow chemistry, which allows for better temperature control and reduced reaction times, contribute to this goal. beilstein-journals.orgresearchgate.net The use of light as a reagent in bromination reactions, for instance, can offer a greener alternative to traditional methods that generate stoichiometric byproducts. beilstein-journals.org
The table below summarizes some green chemistry approaches applicable to reactions with benzoyl chloride derivatives.
| Green Chemistry Principle | Application | Example Reaction | Green Advantage |
| Safer Solvents | Use of bio-derived solvents | Ketone synthesis in 2-MeTHF | Reduces reliance on hazardous chlorinated solvents. rsc.orgrsc.org |
| Catalysis | Amine-promoted acylation | Benzoylation of alcohols with TMEDA | Avoids stoichiometric reagents and harsh conditions. organic-chemistry.org |
| Energy Efficiency | Visible-light photocatalysis | Photocatalytic C-H functionalization | Utilizes a renewable energy source and enables mild reaction conditions. beilstein-journals.org |
| Waste Prevention | Flow chemistry | Continuous flow synthesis of ketones | Minimizes side reactions and allows for easier purification, reducing waste. ubinkim.com |
| Atom Economy | Transition-metal-free reactions | Base-mediated alkynylation of aryl chlorides | Avoids the use of heavy metals. nih.gov |
Future Research Directions and Emerging Avenues for 2 Iso Butoxy 5 Methylbenzoyl Chloride
Exploration of Undiscovered Reactivity Modes and Novel Transformations
The reactivity of benzoyl chlorides is well-documented, typically involving nucleophilic acyl substitution. wikipedia.orgbiologyinsights.com However, the specific substitution pattern of 2-iso-butoxy-5-methylbenzoyl chloride—with an alkoxy group ortho to the acyl chloride and a methyl group in the meta position—introduces electronic and steric factors that could lead to undiscovered reactivity.
Future research could focus on how the bulky isobutyl group influences the approach of nucleophiles to the carbonyl carbon. slideshare.net This steric hindrance might necessitate harsher reaction conditions or lead to unusual reaction pathways compared to less hindered benzoyl chlorides. nih.gov The electron-donating nature of both the isobutoxy and methyl groups is expected to decrease the electrophilicity of the carbonyl carbon, potentially altering its reactivity profile in comparison to unsubstituted or electron-withdrawn benzoyl chlorides. stackexchange.com
Investigations into novel transformations could include intramolecular reactions, where the isobutoxy group participates in cyclization reactions under specific conditions. Furthermore, exploring its reactivity with a wide range of nucleophiles, including those with significant steric bulk, could reveal selectivities not observed with simpler benzoyl chlorides.
Integration into Supramolecular Chemistry and Self-Assembly Processes
The molecular architecture of this compound, featuring a rigid aromatic core and a flexible aliphatic chain, makes it an intriguing candidate for studies in supramolecular chemistry and self-assembly. The aromatic ring can participate in π-π stacking interactions, while the isobutoxy group can engage in van der Waals interactions.
Future research could explore the self-assembly of this molecule or its derivatives on various surfaces or in different solvents. The interplay between the different non-covalent interactions could lead to the formation of well-ordered structures such as monolayers, micelles, or vesicles. The reactive acyl chloride handle provides a means to covalently capture these self-assembled structures or to further functionalize them after assembly.
Development of High-Throughput Experimentation and Automation Strategies for Discovery
To rapidly explore the reaction space of this compound, high-throughput experimentation (HTE) and automated synthesis platforms could be employed. researchgate.net These technologies would enable the screening of a large number of reaction partners and conditions in a time-efficient manner.
Future work could involve the use of robotic systems to perform parallel reactions of this compound with diverse libraries of nucleophiles (e.g., amines, alcohols, thiols). This approach would not only accelerate the discovery of new derivatives but also provide large datasets for understanding structure-reactivity relationships. The integration of automated purification and analysis would further streamline the discovery workflow.
Advanced Spectroscopic Characterization Techniques for In Situ Reaction Monitoring
Understanding the kinetics and mechanisms of reactions involving this compound requires advanced analytical techniques capable of real-time monitoring. While traditional chromatographic methods are valuable for final product analysis, in situ spectroscopic methods can provide a wealth of information about reaction intermediates and transition states.
Future research could utilize techniques such as real-time infrared (IR) spectroscopy, Raman spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy to follow the progress of its reactions. acs.org Low-temperature plasma mass spectrometry is another emerging technique that could be adapted for the in situ monitoring of its chemical transformations. rsc.org These studies would offer a deeper understanding of the reaction mechanisms, including the influence of the ortho-isobutoxy group on the reaction kinetics. The use of HPLC-MS with benzoyl chloride derivatization for analyzing complex mixtures could also be adapted to study the reaction products in detail. nih.govnih.gov
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science (e.g., liquid crystal precursors)
The unique combination of a rigid aromatic core and a flexible alkyl chain in this compound makes it a promising building block for new materials. This is an area where organic synthesis converges with materials science.
A particularly interesting avenue for future research is the exploration of its derivatives as precursors for liquid crystals. The molecular shape is conducive to the formation of mesophases, a key characteristic of liquid crystalline materials. By reacting the benzoyl chloride with various phenols or anilines, a library of ester and amide derivatives could be synthesized and their liquid crystalline properties investigated. The presence of the chiral center in the isobutyl group could also be exploited to create chiral liquid crystals with unique optical properties. Furthermore, its derivatives could be investigated as monomers for the synthesis of novel polymers with tailored thermal and mechanical properties. wikipedia.orggunjalindustries.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-iso-butoxy-5-methylbenzoyl chloride in laboratory settings?
- Methodology :
- Chlorination of precursor acids : React 2-iso-butoxy-5-methylbenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For example, SOCl₂ is preferred due to its gaseous byproducts (SO₂, HCl), simplifying purification .
- Reaction conditions : Conduct the reaction under inert atmosphere (N₂/Ar) at 60–80°C for 4–6 hours. Monitor completion via TLC or FT-IR for disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹).
- Purification : Distill under reduced pressure or use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Safety protocols :
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in airtight, moisture-resistant containers under inert gas (N₂) at 2–8°C. Avoid exposure to humidity to prevent hydrolysis .
- Spill management : Neutralize spills with dry sand or sodium bicarbonate, followed by ethanol rinsing. Avoid water to prevent exothermic reactions .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Analytical workflow :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., iso-butoxy and methyl groups) and acyl chloride functionality .
- FT-IR : Identify characteristic C=O stretch (~1770–1810 cm⁻¹) and absence of O–H bands.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
- Elemental analysis : Verify C, H, Cl, and O content to confirm molecular formula.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side reactions during synthesis?
- Experimental design :
- Solvent selection : Use non-polar solvents (e.g., dichloromethane) to reduce acyl chloride hydrolysis.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency at lower temperatures .
- Kinetic studies : Perform time-course experiments with in-situ FT-IR to identify optimal reaction duration and byproduct profiles.
Q. What are the potential sources of contradictory data in thermal stability studies, and how can they be resolved?
- Contradiction analysis :
- Confounding factors : Discrepancies may arise from moisture content, storage conditions, or impurities. For example, trace water accelerates decomposition .
- Resolution :
Conduct thermogravimetric analysis (TGA) under controlled humidity.
Compare stability across multiple batches using accelerated aging studies (40°C/75% RH).
Validate findings with independent techniques (e.g., DSC for phase transitions) .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Mechanistic studies :
- Steric effects : The iso-butoxy group at the 2-position creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon.
- Electronic effects : The electron-donating methyl group at the 5-position may stabilize the acyl chloride via resonance, modulating reactivity .
- Kinetic isotope effects (KIE) : Use deuterated solvents (e.g., D₂O) to probe rate-determining steps in hydrolysis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
